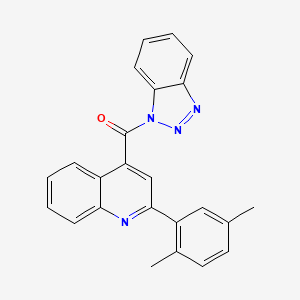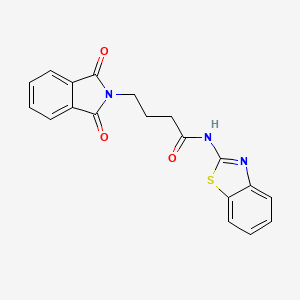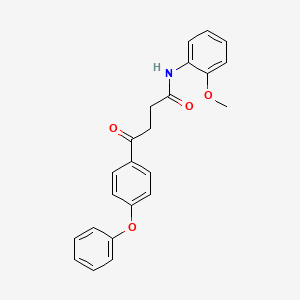
N~2~-(4-bromobenzyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-bromobenzyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BBP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BBP belongs to a class of compounds known as glycine receptor antagonists, which have been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
N~2~-(4-bromobenzyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide works by blocking the activity of glycine receptors in the nervous system. Glycine receptors are involved in the transmission of inhibitory signals in the nervous system, and their activity is critical for the proper functioning of the nervous system. By blocking these receptors, this compound disrupts the normal functioning of the nervous system, leading to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a pain reliever, this compound has been shown to have anticonvulsant properties. This compound has also been shown to have anxiolytic effects, meaning that it may be useful in the treatment of anxiety disorders. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-(4-bromobenzyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is that it is a highly specific glycine receptor antagonist. This means that it is able to target glycine receptors with a high degree of specificity, which may reduce the risk of side effects in patients. However, one limitation of this compound is that it is a complex compound that requires a multi-step synthesis process. This makes it difficult to produce in large quantities, which may limit its use in clinical trials and other research studies.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-(4-bromobenzyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective than the current methods. Another area of research is the exploration of the potential therapeutic applications of this compound in other conditions, such as epilepsy and mood disorders. Additionally, research on the safety and efficacy of this compound in humans is needed to determine whether it is a viable therapeutic option for patients.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-bromobenzyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potential as a therapeutic agent for a variety of conditions. One area of research where this compound has shown promise is in the treatment of chronic pain. This compound has been shown to block the activity of glycine receptors, which are involved in the transmission of pain signals. By blocking these receptors, this compound may be able to reduce the sensation of pain in patients with chronic pain conditions.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4S/c1-30-21-13-9-18(10-14-21)15-25-23(27)17-26(16-19-7-11-20(24)12-8-19)31(28,29)22-5-3-2-4-6-22/h2-14H,15-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIQLJXXRFBYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3550330.png)
![3,4-dimethyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3550331.png)
![5-{3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B3550333.png)


![3-(4-bromobenzyl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B3550345.png)


![N-[4-(acetylamino)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B3550371.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3550383.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3550395.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B3550396.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3550399.png)
